L-Sulforaphane
Overview
Description
Sulforaphane is a sulfur-rich isothiocyanate compound found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage . It is derived from a precursor compound called glucoraphanin, which is converted into sulforaphane through the action of the enzyme myrosinase when the plant tissue is damaged . Sulforaphane has gained significant attention due to its potential health benefits, particularly its anticancer properties .
Biochemical Analysis
Biochemical Properties
L-Sulforaphane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound activates Nrf2, leading to the induction of phase II detoxification enzymes such as heme oxygenase-1 (HO-1), quinone reductase, and glutathione S-transferase . These enzymes enhance the cellular defense mechanisms against oxidative stress and detoxify harmful substances. Additionally, this compound inhibits histone deacetylase (HDAC) enzymes, which play a role in gene expression regulation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and suppresses tumor stem cells . It also affects the cell cycle by arresting it in the G2/M and G1 phases . Furthermore, this compound enhances the cellular antioxidant capacity by upregulating the expression of antioxidant enzymes through the Nrf2 pathway . In immune cells, this compound reduces the production of pro-inflammatory cytokines and promotes the activation of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It binds to and modifies cysteine residues on Keap1, a protein that inhibits Nrf2 under normal conditions . This modification leads to the release and activation of Nrf2, which translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA, promoting the expression of detoxification and antioxidant genes . This compound also inhibits HDAC enzymes, leading to increased acetylation of histones and changes in gene expression . Additionally, it modulates the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and resistant to oxidation . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to the activation of antioxidant and detoxification pathways, while long-term exposure may result in sustained changes in gene expression and cellular metabolism . In in vitro and in vivo studies, this compound has demonstrated long-term protective effects against oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress, improving lipid profiles, and enhancing insulin sensitivity . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, where it conjugates with glutathione and is subsequently converted to sulforaphane-cysteine and sulforaphane-N-acetylcysteine . These metabolites are excreted in the urine. This compound also influences metabolic flux by modulating the activity of enzymes involved in lipid and glucose metabolism . For example, it activates AMP-activated protein kinase (AMPK) and inhibits sterol regulatory element-binding protein-1c (SREBP-1c), leading to improved lipid profiles and insulin sensitivity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . For instance, it has been shown to accumulate in the mitochondria, where it exerts its antioxidant effects . Additionally, this compound can be conjugated with glutathione and transported to different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize in the cytoplasm, nucleus, and mitochondria . In the cytoplasm, it interacts with Keap1 and activates the Nrf2 pathway . In the nucleus, this compound promotes the expression of antioxidant and detoxification genes by binding to AREs . In the mitochondria, this compound enhances mitochondrial function and reduces oxidative stress . Post-translational modifications, such as acetylation and phosphorylation, may also influence the subcellular localization and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulforaphane can be synthesized through the hydrolysis of glucoraphanin by the enzyme myrosinase . This process involves the cleavage of the thioglucoside linkage in glucoraphanin to produce d-glucose and an unstable thiohydroxamate-O-sulfinate, which rearranges to form sulforaphane under neutral pH conditions .
Industrial Production Methods: Industrial production of sulforaphane often involves the use of yeast cells expressing myrosinase to hydrolyze glucoraphanin extracted from broccoli seeds . This method is efficient and allows for the reuse of the yeast whole-cell catalyst multiple times, maintaining high yields of sulforaphane .
Chemical Reactions Analysis
Types of Reactions: Sulforaphane undergoes various chemical reactions, including:
Oxidation: Sulforaphane can be oxidized to form sulforaphane sulfone.
Reduction: Reduction of sulforaphane can lead to the formation of sulforaphane thiol.
Substitution: Sulforaphane can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulforaphane sulfone.
Reduction: Sulforaphane thiol.
Substitution: Various substituted isothiocyanates.
Scientific Research Applications
Sulforaphane has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying isothiocyanate chemistry.
Medicine: Investigated for its potential anticancer properties, ability to reduce inflammation, and protective effects against neurodegenerative diseases
Mechanism of Action
Sulforaphane exerts its effects through multiple mechanisms:
Detoxification: Induces phase II detoxification enzymes, such as glutathione S-transferase, which help in the detoxification of carcinogens.
Antioxidant Activity: Activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes.
Cell Cycle Arrest: Inhibits cell proliferation by arresting the cell cycle in the G2/M and G1 phases.
Apoptosis Induction: Promotes apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Sulforaphane is unique among isothiocyanates due to its potent biological activities. Similar compounds include:
Phenethyl isothiocyanate: Found in watercress, known for its anticancer properties.
Allyl isothiocyanate: Found in mustard and horseradish, known for its antimicrobial properties.
Benzyl isothiocyanate: Found in papaya seeds, known for its anticancer and antimicrobial properties.
Sulforaphane stands out due to its strong ability to induce phase II detoxification enzymes and its broad range of health benefits .
Properties
IUPAC Name |
1-isothiocyanato-4-methylsulfinylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMJBTUFCVSAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036732 | |
Record name | Sulforaphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulforaphane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4478-93-7 | |
Record name | Sulforaphane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4478-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulforaphane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sulforaphane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulforaphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Sulforaphane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SULFORAPHANE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41684WL1GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulforaphane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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